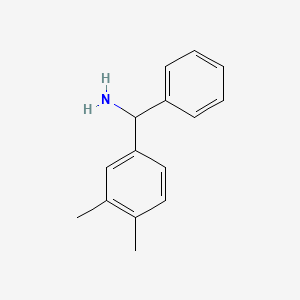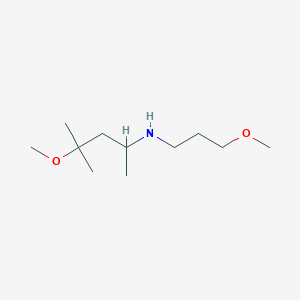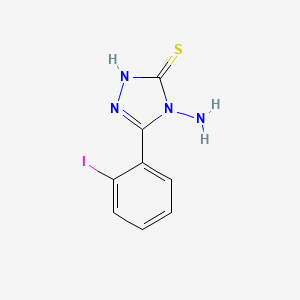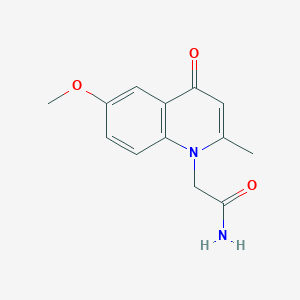
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorobenzyl group, a fluorophenoxy group, and a tetrahydrofuran-2-ylmethyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.
Introduction of the Fluorophenoxy Group: The dichlorobenzyl intermediate is then reacted with 2-fluorophenol under basic conditions to introduce the fluorophenoxy group.
Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: Tetrahydrofuran is reacted with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.
Coupling Reaction: The final step involves coupling the dichlorobenzyl-fluorophenoxy intermediate with the tetrahydrofuran-2-ylmethyl intermediate in the presence of a coupling agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,4-Dichlorbenzyl)-2-(2-Fluorphenoxy)-N-methylacetamid: Ähnliche Struktur, jedoch ohne die Tetrahydrofuran-2-ylmethylgruppe.
N-(2,4-Dichlorbenzyl)-2-(2-Chlorphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid: Ähnliche Struktur, jedoch mit einer Chlorphenoxygruppe anstelle einer Fluorphenoxygruppe.
Einzigartigkeit
N-(2,4-Dichlorbenzyl)-2-(2-Fluorphenoxy)-N-(Tetrahydrofuran-2-ylmethyl)acetamid ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können. Diese Einzigartigkeit kann in verschiedenen Anwendungen genutzt werden, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C20H20Cl2FNO3 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl2FNO3/c21-15-8-7-14(17(22)10-15)11-24(12-16-4-3-9-26-16)20(25)13-27-19-6-2-1-5-18(19)23/h1-2,5-8,10,16H,3-4,9,11-13H2 |
InChI-Schlüssel |
BTRPQXQAMVSRME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)









![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)


![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)
